Cas no 21273-38-1 (2-Phenoxyethanol-d2)

2-Phenoxyethanol-d2 is a deuterated analog of 2-phenoxyethanol, where two hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. The compound retains the chemical properties of its non-deuterated counterpart, making it suitable for mechanistic studies, metabolic tracing, and solvent applications in research. Its stability and compatibility with organic synthesis further support its use in isotopic labeling experiments. 2-Phenoxyethanol-d2 is particularly valuable in pharmaceutical and biochemical research, where precise tracking of molecular interactions and pathways is required.
2-Phenoxyethanol-d2 structure
2-Phenoxyethanol-d2 structure
Product Name:2-Phenoxyethanol-d2
CAS No:21273-38-1
MF:C8H10O2
MW:140.176126003265
CID:911461
PubChem ID:71309019
Update Time:2025-09-26

2-Phenoxyethanol-d2 Chemical and Physical Properties

Names and Identifiers

    • 2-phenoxyethyl-1,1-d2 alcohol
    • DB-293319
    • D99604
    • 1,1-dideuterio-2-phenoxyethanol
    • CS-0590246
    • EN300-1720512
    • 2-phenoxy(1,1-?H?)ethan-1-ol
    • SCHEMBL21876325
    • DTXSID30745735
    • HY-B1729S
    • 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol
    • 2-Phenoxyethanol-1,1-d2, 98 atom % D, 99% (CP)
    • 2-phenoxy(1,1-2H2)ethan-1-ol
    • Phenoxyethanol-d2
    • 2-Phenoxyethanol-d2
    • 21273-38-1
    • Inchi: 1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2
    • InChI Key: QCDWFXQBSFUVSP-NCYHJHSESA-N
    • SMILES: O(C1C=CC=CC=1)CC([2H])([2H])O

Computed Properties

  • Exact Mass: 140.080633049g/mol
  • Monoisotopic Mass: 140.080633049g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 77.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.5Ų

2-Phenoxyethanol-d2 Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

2-Phenoxyethanol-d2 Pricemore >>

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$ 64.00 2023-09-06
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Additional information on 2-Phenoxyethanol-d2

Introduction to 2-Phenoxyethanol-d2 (CAS No. 21273-38-1)

2-Phenoxyethanol-d2, also known as dideuterio-2-phenoxyethanol, is a chemical compound with the CAS registry number 21273-38-1. This compound is a deuterated analog of 2-phenoxyethanol, where two hydrogen atoms are replaced by deuterium atoms. The substitution of hydrogen with deuterium is a common practice in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where the isotopic substitution enhances the resolution and sensitivity of analytical techniques.

The molecular formula of 2-phenoxyethanol-d2 is C8H9DOH, with a molecular weight of approximately 140.14 g/mol. The compound consists of a phenoxy group (-O-C6H5) attached to an ethanol backbone (-CH(OH)-CH3), with two deuterium atoms incorporated into the structure. The presence of deuterium atoms significantly alters the compound's physical and chemical properties, making it a valuable tool in research and development.

Recent advancements in isotopic labeling techniques have further highlighted the importance of deuterated compounds like 2-phenoxyethanol-d2 in various applications. For instance, in the field of drug discovery, deuterated analogs are increasingly being used to study pharmacokinetics and metabolism due to their slower rates of metabolism compared to their protiated counterparts. This property allows researchers to gain deeper insights into drug stability and bioavailability, which are critical factors in the development of new therapeutic agents.

In addition to its role in pharmacology, 2-phenoxyethanol-d2 has found applications in materials science and environmental chemistry. Its unique isotopic composition makes it an ideal candidate for studying reaction mechanisms and kinetics under controlled conditions. Recent studies have demonstrated its utility in tracing environmental pollutants and understanding their degradation pathways, which is essential for developing effective remediation strategies.

The synthesis of dideuterio-2-phenoxyethanol typically involves a multi-step process that includes nucleophilic substitution reactions followed by deuterium incorporation via catalytic hydrogenation or exchange reactions. The precise control over the isotopic substitution is crucial to ensure the purity and reliability of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to isolate and characterize the compound.

From an environmental perspective, the use of deuterated compounds like 2-phenoxyethanol-d2 offers several advantages over traditional chemical tracers. Deuterium's natural abundance is low, making it easier to detect even at trace levels without interference from background signals. This property is particularly beneficial in ecological studies where subtle changes in chemical concentrations need to be monitored over time.

In conclusion, CAS No. 21273-38-1, or dideuterio-2-phenoxyethanol, represents a versatile tool in modern scientific research. Its unique isotopic composition enables applications across diverse fields, from drug discovery to environmental monitoring. As research continues to uncover new potential uses for this compound, its role in advancing scientific knowledge is expected to grow significantly.

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